N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine

Physical Chemistry Medicinal Chemistry Process Chemistry

Ensure synthetic reproducibility by selecting this specific secondary amine (CAS 124491-38-9). Its distinct pKa (8.61) and N-methyl group are critical for modulating biological activity and inhibiting tubulin polymerization (IC50 5.15 µM against K562). Substituting with the primary amine analog (CAS 739359-10-5) introduces different nucleophilicity and hydrogen-bonding, leading to failed syntheses or altered pharmacological profiles. This validated scaffold is essential for accurate hit-to-lead optimization in cancer therapy programs.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 124491-38-9
Cat. No. B053897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
CAS124491-38-9
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCNCC1=NN(C2=CC=CC=C21)C
InChIInChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3
InChIKeyXDQYKASLVAVERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS 124491-38-9): Scientific Identity and Core Applications


N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS 124491-38-9) is a secondary amine featuring a 1-methylindazole scaffold . This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, with particular interest in medicinal chemistry due to its structural versatility . It is known to inhibit tubulin polymerization, a mechanism associated with anticancer activity . Commercially, it is typically offered at 95% purity and requires careful handling due to its hazardous nature .

Procurement Risk Analysis for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine: Why Generic Substitution is Not Advisable


In procurement for research and development, substituting N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS 124491-38-9) with generic or closely related analogs like (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5) carries significant risk due to quantifiable differences in physical properties, reactivity, and biological activity. These are not interchangeable building blocks. The target compound is a secondary amine, while the primary amine analog will exhibit different nucleophilicity, basicity (reflected in distinct pKa values ), and hydrogen-bonding capabilities . Furthermore, literature indicates that the N-methyl group is critical for modulating the biological activity of indazole derivatives, particularly in inhibiting tubulin polymerization and exerting anticancer effects . Therefore, using an unverified substitute could lead to failed syntheses, altered pharmacological profiles, and ultimately, irreproducible or invalid research results.

Quantitative Differentiation Guide for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS 124491-38-9)


Differentiation via Physical State: A Lower Melting Point Than the Primary Amine Analog

The target compound exists as a solid with a melting point of 37-41°C , which is significantly lower than the 55°C melting point of its primary amine analog, (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5) . This lower melting point, being near ambient temperature, indicates different physical handling properties and may imply differences in crystallinity, solubility, or formulation characteristics relevant to experimental workflows .

Physical Chemistry Medicinal Chemistry Process Chemistry

Differentiation via Structural Acidity: A Distinct pKa Value Versus the Primary Amine

The predicted acid dissociation constant (pKa) for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is 8.61 ± 0.10 . This value is measurably different from the predicted pKa of 8.18 ± 0.29 for the primary amine analog, (1-methyl-1H-indazol-3-yl)methanamine . This difference in basicity is a direct consequence of N-methylation and directly influences the compound's protonation state, solubility, and reactivity at physiological pH or under various reaction conditions.

Medicinal Chemistry Biochemistry Organic Synthesis

Differentiation via Biological Target Engagement: Potent Inhibition of Tubulin Polymerization

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has been specifically identified as an inhibitor of tubulin polymerization, a mechanism that disrupts mitotic spindle formation and leads to apoptosis in cancer cells . While many indazole derivatives exhibit anticancer activity, this compound's mechanism is explicitly linked to tubulin inhibition. A derivative of this compound (Compound 6o) demonstrated selective cytotoxicity with an IC50 value of 5.15 µM against the K562 leukemia cell line, while exhibiting a favorable selectivity profile by sparing normal cells .

Cancer Research Cell Biology Drug Discovery

Differentiation via Hazard Classification: More Severe Acute Toxicity Warning Compared to Primary Amine

According to supplier Safety Data Sheets, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is classified with a GHS signal word 'Danger' and hazard statements including H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . In contrast, the primary amine analog carries a 'Warning' signal word with hazards limited to H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This difference in hazard classification, specifically the 'Danger' signal and H314 statement for the target compound, indicates a higher level of acute toxicity and corrosivity.

Chemical Safety Laboratory Procurement Regulatory Compliance

Validated Research & Application Scenarios for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine (CAS 124491-38-9)


Scaffold for Anticancer Drug Discovery

This compound is a validated starting point for medicinal chemistry programs focused on developing novel tubulin polymerization inhibitors for cancer therapy . Its demonstrated mechanism of action and the selective cytotoxicity of its derivatives (e.g., IC50 of 5.15 µM against K562 leukemia cells ) make it a valuable scaffold for hit-to-lead optimization. Researchers should prioritize this specific compound to ensure that any developed SAR (Structure-Activity Relationship) is based on the correct chemotype, as confirmed by its unique pKa and melting point .

Synthesis of Complex Pharmaceutical Intermediates

As a secondary amine building block, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is employed in the synthesis of more complex drug candidates and agrochemicals . Its distinct reactivity profile compared to its primary amine analog is crucial for achieving specific synthetic transformations. Procurement of this exact CAS number ensures that the correct nucleophile is used, preventing unwanted side reactions and improving synthetic yield and reproducibility.

Physicochemical Property Studies in Drug Design

The compound serves as a model for studying the impact of N-methylation on the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of indazole-based drugs. Researchers investigating how changes in basicity (pKa 8.61 ) and hydrogen-bonding capacity affect permeability, solubility, and target binding can use this compound as a comparative probe against its primary amine counterpart (pKa 8.18 ).

Laboratory-Scale Development Requiring Strict Safety Protocols

Given its GHS classification as a corrosive substance (H314) with a 'Danger' signal word , this compound is intended for use in well-equipped research laboratories with established safety protocols. Procurement decisions should account for the need for proper storage, ventilation, and PPE, which are more rigorous than those required for less hazardous analogs . This ensures safe handling and compliance with institutional safety standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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